3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione
Description
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H15NO3S/c9-5-7(1-2-7)8(10)3-4-13(11,12)6-8/h10H,1-6,9H2 |
InChI Key |
SXIIKTNYZXNJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2(CCS(=O)(=O)C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiolane-1,1-dioxide Core
The thiolane-1,1-dioxide (sulfolane) framework is typically prepared by oxidation of thiolane derivatives or by cyclization reactions involving sulfur-containing precursors.
Oxidation of thiolane:
Sulfur-containing cyclic intermediates are oxidized using strong oxidants such as hydrogen peroxide or peracids to afford the sulfone (1,1-dioxide) functionality on the thiolane ring. This step is critical to introduce the sulfone groups that define the thiolane-1,1-dioxide structure.Cyclization with sulfur reagents:
Alternative methods involve cyclization of appropriate dihaloalkanes with sodium sulfide or related sulfur nucleophiles under controlled conditions to form the thiolane ring, followed by oxidation to the dioxide.
Representative Synthetic Procedure
A typical synthetic route, adapted from related sulfolane derivatives and cyclopropyl amine chemistry, may proceed as follows:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Thiolane precursor + Oxidant (e.g., H2O2) | Oxidation to thiolane-1,1-dioxide | 80-90 |
| 2 | Halogenated cyclopropyl intermediate + Amine (e.g., aminomethyl) + Base (e.g., NaH) in DMF | Nucleophilic substitution to install aminomethylcyclopropyl group | 60-75 |
| 3 | Hydroxylation or hydrolysis under acidic or basic conditions | Introduction of 3-hydroxy group | 70-85 |
Note: Yields and conditions vary depending on specific reagents and scale.
Specific Literature Examples
Use of sodium hydride in N,N-dimethylformamide (DMF):
Sodium hydride can deprotonate intermediates to facilitate nucleophilic substitution with halogenated cyclopropyl amines, typically at temperatures ranging from 20°C to 130°C over 6 hours, yielding the substituted thiolane derivatives.Phosphorus pentachloride-mediated chlorination and substitution:
Phosphorus pentachloride can be used to chlorinate benzoisothiazole derivatives, which can then be reacted with amines in refluxing acetonitrile to form substituted sulfone derivatives analogous to the target compound.Microwave irradiation to accelerate coupling reactions:
Microwave-assisted palladium-catalyzed coupling reactions in N,N-dimethylformamide at elevated temperatures (around 120°C) for short durations (10 minutes) have been reported to efficiently produce complex sulfone derivatives, suggesting potential applicability in the synthesis of the target compound.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | N,N-Dimethylformamide, Acetonitrile | Polar aprotic solvents preferred |
| Temperature | 20°C to 160°C | Higher temperatures for chlorination and coupling |
| Reaction Time | 10 minutes (microwave) to 16 hours | Depends on step and reagents |
| Reagents | Sodium hydride, phosphorus pentachloride, amines, oxidants | Key reagents for substitution and oxidation |
| Yield Range | 10% to 89% | Varies by step and purification |
| Purification | Column chromatography, preparative HPLC | Required for product isolation |
Research Findings and Notes
The preparation of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione is complex due to the need to maintain the integrity of the strained cyclopropyl ring while introducing polar functional groups.
Use of strong bases such as sodium hydride requires careful control of reaction temperature to avoid decomposition.
Oxidation steps must be carefully monitored to prevent over-oxidation or ring opening.
Microwave-assisted synthesis shows promise in reducing reaction times and improving yields in coupling steps.
The compound's synthesis is often part of broader synthetic schemes aimed at producing sulfone-containing pharmaceuticals or intermediates.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione is a unique organic compound that has a thiolane ring, aminomethyl group, and a hydroxyl functional group. It is also known as 3-(1-(Aminomethyl)cyclopropyl)-3-hydroxytetrahydrothiophene 1,1-dioxide . The molecular formula is C8H15NO3S and the molecular weight is 205.28 g/mol .
Potential Applications
The compound is characterized by diverse reactivity offered by its functional groups, making it potentially applicable in medicinal chemistry and materials science.
Biological Activity
- Research indicates that 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione has potential antimicrobial and anticancer properties.
- The amino group can form hydrogen bonds with biological molecules, which facilitates interactions with enzymes and receptors. This may modulate various biological pathways, making it a candidate for further pharmacological studies.
- Interaction studies involving 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione focus on its binding affinity to various biological targets. The mechanism of action likely involves the formation of hydrogen bonds between the amino group and target biomolecules. Understanding these interactions is crucial for evaluating its therapeutic potential and guiding further drug development efforts.
** অন্যান্য বৈশিষ্ট্য**
- The thiolane ring contributes to the compound's stability and reactivity, allowing for various chemical transformations.
- The presence of the hydroxyl group enhances its solubility in polar solvents, making it suitable for biological applications.
Structural Similarities
Several compounds exhibit structural similarities to 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione:
| Compound Name | Unique Features |
|---|---|
| 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione | Contains a different alkyl substituent on the thiolane ring |
| 2-Amino-4-methylpyridinium-4-hydroxybenzolate | Features a pyridine ring instead of a thiolane |
| 3-Amino-2-methyl-quinazolin-4-one | Contains a quinazoline structure with different biological activity |
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
A. Ring Size and Strain
B. Substituent Effects
- The 3-hydroxy group in the target compound distinguishes it from non-hydroxylated analogs (e.g., ), likely increasing hydrophilicity and hydrogen-bond donor capacity.
- Aminomethylcyclopropyl vs. methylcyclopentylamino (): The cyclopropyl group’s rigid geometry may enhance metabolic resistance compared to flexible cyclopentyl chains.
C. Salt vs. Free Base
- The hydrochloride salt in improves aqueous solubility, whereas the target compound’s free base form may require formulation optimization for bioavailability.
Research Findings and Hypotheses
While direct studies on 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1λ⁶-thiolane-1,1-dione are lacking, insights from analogs suggest:
Target Engagement : Sulfone groups often participate in covalent or electrostatic interactions with enzymes (e.g., kinase or protease inhibition), suggesting possible therapeutic applications .
Biological Activity
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by its thiolane ring structure, which includes an aminomethyl group and a hydroxyl functional group. Its molecular formula is with a molecular weight of approximately 205.28 g/mol. The presence of the hydroxyl group enhances solubility in polar solvents, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO3S |
| Molecular Weight | 205.28 g/mol |
| Structural Features | Thiolane ring, Aminomethyl group, Hydroxyl group |
Synthesis
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane precursor with an aminomethyl cyclopropyl derivative under controlled conditions. This method allows for the introduction of the amino and hydroxyl groups essential for its biological activity.
Biological Activity
Research indicates that 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione exhibits potential antimicrobial and anticancer properties . The amino group can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors. This property may modulate various biological pathways, making it a candidate for further pharmacological studies.
Antimicrobial Activity
In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi. The mechanism is believed to involve disruption of cell membrane integrity or interference with metabolic pathways critical for microbial survival.
Anticancer Properties
Preliminary studies suggest that 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione may affect cancer cell proliferation. The compound's ability to interact with specific cellular targets could lead to apoptosis in cancerous cells, although detailed mechanisms remain to be elucidated.
Case Studies
Several studies have reported on the biological activity of related compounds, providing insights into the potential efficacy of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
